molecular formula C17H14N2OS B5316259 n-[4-(Pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide CAS No. 6008-29-3

n-[4-(Pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5316259
CAS No.: 6008-29-3
M. Wt: 294.4 g/mol
InChI Key: KZAYFOQERIRWFI-UHFFFAOYSA-N
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Description

n-[4-(Pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide: is a chemical compound known for its unique structure and properties It consists of a thiophene ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a pyridin-4-ylmethyl group

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(16-2-1-11-21-16)19-15-5-3-13(4-6-15)12-14-7-9-18-10-8-14/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAYFOQERIRWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341536
Record name n-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6008-29-3
Record name n-[4-(pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(Pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: n-[4-(Pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: n-[4-(Pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in drug discovery and development .

Medicine: The compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular pathways .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties .

Mechanism of Action

The mechanism of action of n-[4-(Pyridin-4-ylmethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications.

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